molecular formula C27H21N5 B560111 6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine CAS No. 1357171-62-0

6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine

Cat. No. B560111
CAS RN: 1357171-62-0
M. Wt: 415.5
InChI Key: QNRODODTMXCRKU-UHFFFAOYSA-N
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Description

“6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine”, also known as ML228, is a member of the class of 1,2,4-triazines. The triazine ring in this compound is substituted at positions 3, 5, and 6 by pyridin-2-yl, (biphenyl-4-ylmethyl)amin, and phenyl groups, respectively . It is an activator of the hypoxia-inducible factor (HIF) pathway .


Molecular Structure Analysis

The molecular formula of this compound is C27H21N5 . The InChI string and the Canonical SMILES string are also provided in the PubChem database .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 415.5 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor .

Scientific Research Applications

Chemical Modification and Structural Analysis

1,2,4-triazines, including compounds similar to 6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine, have been studied for their chemical modification properties. Research by Collins, Hughes, and Johnson (2000) explored the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, providing insights into the structural dynamics and potential reactivity of triazine derivatives (Collins, Hughes, & Johnson, 2000).

Crystallographic Analysis

The crystal structure of compounds like pymetrozine, which is closely related to this compound, has been analyzed to understand their molecular arrangement and interactions. Jeon et al. (2015) conducted a study on the crystal structure of pymetrozine, highlighting the potential for understanding the spatial arrangement of similar triazine compounds (Jeon, Kim, Kang, & Kim, 2015).

Synthesis and Properties

The synthesis and properties of triazine derivatives have been a subject of study, providing a foundation for understanding the behavior of this compound. Nitta et al. (2005) investigated the synthesis and properties of 3-arylcyclohepta[4,5]-pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones, which may offer parallels in the synthesis process and characteristics of the compound (Nitta, Ohtsuki, Mitsumoto, & Naya, 2005).

Mechanism of Action

As an activator of the hypoxia-inducible factor (HIF) pathway, this compound likely plays a role in cellular responses to hypoxia . HIF is a transcription factor that responds to decreases in available oxygen in the cellular environment, or hypoxia .

properties

IUPAC Name

6-phenyl-N-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-triazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5/c1-3-9-21(10-4-1)22-16-14-20(15-17-22)19-29-27-25(23-11-5-2-6-12-23)31-32-26(30-27)24-13-7-8-18-28-24/h1-18H,19H2,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRODODTMXCRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(N=NC(=N3)C4=CC=CC=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of ML228?

A1: ML228 is a small molecule activator of the Hypoxia Inducible Factor (HIF) pathway. [] While the precise target is not fully elucidated, research suggests ML228 stabilizes HIF-1α, a key transcription factor in the HIF pathway. [, ]

Q2: What are the downstream effects of ML228's interaction with the HIF pathway?

A2: ML228 activates HIF stabilization and nuclear translocation, ultimately leading to increased expression of HIF-responsive genes. [] One crucial downstream effect is the induction of Vascular Endothelial Growth Factor (VEGF) expression. [, ]

Q3: How does ML228's activation of the HIF pathway impact cellular processes?

A3: By promoting HIF-1α activity, ML228 influences various cellular responses to hypoxia, including angiogenesis, cell survival, and metabolic adaptation. [, , ] Research indicates its potential to promote skeletal muscle regeneration [], enhance collagen production [], and influence macrophage polarization [].

Q4: What is the molecular formula and weight of ML228?

A4: While the provided research papers don't explicitly state the molecular formula and weight, they provide the full chemical name: 6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine. This information can be used to determine the molecular formula (C27H21N5) and weight (415.5 g/mol).

Q5: Is there any spectroscopic data available for ML228 in the provided research?

A5: The provided research papers do not include detailed spectroscopic data for ML228. Further investigation using techniques like NMR and mass spectrometry would be needed for complete structural characterization.

Q6: What is known about the stability and compatibility of ML228 under various conditions?

A6: The provided research does not elaborate on the stability and compatibility of ML228 under various conditions (temperature, pH, solvents, etc.). Further studies are needed to determine its stability profile, which is crucial for storage, formulation, and potential applications.

Q7: Does ML228 exhibit any catalytic properties?

A7: Based on the provided research, ML228 is not reported to have catalytic properties. Its primary mode of action revolves around activating the HIF pathway rather than catalyzing chemical reactions. [, , ]

Q8: Have computational methods been employed to study ML228?

A8: While the provided research doesn't detail specific computational studies on ML228, it mentions molecular docking studies for a different compound. [] Computational techniques like molecular docking, molecular dynamics simulations, and QSAR modeling could offer valuable insights into ML228's interactions with its target and guide further structural optimization.

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